3-Butoxy-2,6-difluorobenzoic acid

Description

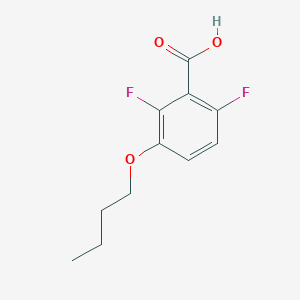

3-Butoxy-2,6-difluorobenzoic acid (CAS 123843-56-1) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₂F₂O₃ and a molecular weight of 230.21 g/mol. It features a butoxy group (-OC₄H₉) at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Key properties include a melting point of 112–115°C and a purity of ≥97% when synthesized . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of liquid crystalline materials and pharmaceutical precursors. Its structural flexibility allows for modifications to optimize mesomorphic behavior in liquid crystal systems .

Properties

IUPAC Name |

3-butoxy-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-3-6-16-8-5-4-7(12)9(10(8)13)11(14)15/h4-5H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAYKFOYNPAJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters as reagents and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of 3-butoxy-2,6-difluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

3-Butoxy-2,6-difluorobenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-butoxy-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The butoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- Melting Points : The butoxy derivative (112–115°C) has a lower melting point than the bromo (137–139°C) and base 2,6-difluorobenzoic acid (157.5°C) due to the flexible alkyl chain reducing crystal lattice stability .

- Molecular Weight: Bulky substituents (e.g., benzyloxy) increase molecular weight, impacting solubility and reactivity. For example, 3-(Benzyloxy)-2,6-difluorobenzoic acid (264.22 g/mol) is less polar than the amino derivative (173.12 g/mol) .

Biological Activity

Overview

3-Butoxy-2,6-difluorobenzoic acid is a synthetic compound notable for its unique structural features, which contribute to its biological activity. The compound consists of a benzoic acid core with two fluorine atoms and a butoxy group, enhancing its lipophilicity and potential interactions with biological targets. This article delves into the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The fluorine atoms enhance the compound's binding affinity to specific molecular targets, potentially leading to inhibition or modulation of their activity. The butoxy group increases lipophilicity, which may facilitate better membrane penetration and distribution within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against a variety of bacterial strains, showing selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Bacillus subtilis | 15 |

| Escherichia coli | 30 |

The compound's selectivity suggests potential for development as an antibacterial agent, particularly in targeting resistant strains.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has shown cytotoxic effects on cancer cell lines. Studies have reported varying degrees of toxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The compound's IC50 values range from 10 to 25 µM depending on the cell line:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| PC3 | 25 |

These findings indicate that the compound may serve as a lead structure for developing novel anticancer therapies .

Comparative Analysis

When compared to similar compounds, such as 2,6-difluorobenzoic acid and 3-butoxybenzoic acid, the presence of both fluorine atoms and the butoxy group in this compound significantly enhances its biological activity.

Comparison Table

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzoic acid | Lacks butoxy group | Lower binding affinity |

| 3-Butoxybenzoic acid | Lacks fluorine atoms | Reduced antimicrobial activity |

| This compound | Contains both butoxy and difluoro groups | Enhanced antimicrobial & cytotoxic activity |

The unique combination of structural features in this compound contributes to its superior performance in biological assays compared to its analogs .

Case Studies

Recent studies have focused on optimizing derivatives of benzoic acids for specific therapeutic applications. For instance, a study demonstrated that certain substituted derivatives exhibited significant inhibitory effects on Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR), suggesting potential use in tuberculosis treatment . Although not directly related to this compound, these findings highlight the broader implications of benzoic acid derivatives in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.